8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common route might include the bromination and fluorination of a quinolinone precursor under controlled conditions. Specific reagents and catalysts, such as bromine and fluorine sources, are used to introduce the bromo and fluoro groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions could lead to the formation of dihydroquinolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the bromo or fluoro groups.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone N-oxides, while substitution could produce various substituted quinolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-3,4-dihydroquinolin-2(1H)-one: Lacks the bromo group, which might affect its biological activity.
8-Bromo-3,4-dihydroquinolin-2(1H)-one: Lacks the fluoro group, potentially altering its reactivity and applications.
Quinolin-2(1H)-one: The parent compound without any substitutions, serving as a basis for comparison.
Uniqueness
8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both bromo and fluoro groups, which can significantly influence its chemical reactivity and biological activity. These substitutions might enhance its potential as a drug candidate or its utility in various chemical reactions.
Properties
Molecular Formula |
C9H7BrFNO |
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Molecular Weight |
244.06 g/mol |
IUPAC Name |
8-bromo-7-fluoro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7BrFNO/c10-8-6(11)3-1-5-2-4-7(13)12-9(5)8/h1,3H,2,4H2,(H,12,13) |
InChI Key |
DIFKPCPCAYTLLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2Br)F |
Origin of Product |
United States |
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